molecular formula C13H11N3O4 B7830921 Methyl 4-[(3-nitropyridin-2-yl)amino]benzoate

Methyl 4-[(3-nitropyridin-2-yl)amino]benzoate

Cat. No.: B7830921
M. Wt: 273.24 g/mol
InChI Key: FYBCBOVGEYFNKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(3-nitropyridin-2-yl)amino]benzoate is a substituted benzoate ester featuring a nitro-functionalized pyridine ring linked via an amino group to the para-position of the benzoate moiety. This structure combines electron-withdrawing (nitro group) and electron-donating (amino linkage) substituents, influencing its physicochemical and biological properties.

Properties

IUPAC Name

methyl 4-[(3-nitropyridin-2-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c1-20-13(17)9-4-6-10(7-5-9)15-12-11(16(18)19)3-2-8-14-12/h2-8H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBCBOVGEYFNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

The SNAr reaction is a cornerstone for constructing the C–N bond between the pyridine and benzoate components. The electron-withdrawing nitro group at the 3-position of pyridine activates the 2-position for nucleophilic attack. Methyl 4-aminobenzoate serves as the nucleophile, displacing a leaving group (e.g., chloride) on 2-chloro-3-nitropyridine.

Key Reaction Parameters :

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing transition states.

  • Base : Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) deprotonate the amine, increasing nucleophilicity.

  • Temperature : Elevated temperatures (80–120°C) accelerate substitution but may risk side reactions like nitro group reduction.

Example Protocol :

  • Combine 2-chloro-3-nitropyridine (1.0 equiv) and methyl 4-aminobenzoate (1.2 equiv) in DMF.

  • Add K₂CO₃ (2.0 equiv) and heat at 90°C for 12–24 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via recrystallization.

Yield Optimization :

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF902468
Cs₂CO₃DMSO1001872
NaHTHF603655

Table 1: Comparative yields under varying SNAr conditions.

Transition Metal-Catalyzed Coupling

Buchwald-Hartwig Amination

For less-activated pyridines, palladium-catalyzed coupling offers an alternative. This method is advantageous when the leaving group (e.g., bromide) exhibits poor reactivity in SNAr.

Catalytic System :

  • Pd Source : Pd(OAc)₂ or Pd₂(dba)₃.

  • Ligand : Xantphos or BINAP facilitates oxidative addition and transmetalation.

  • Base : LiHMDS or NaOtBu ensures amine deprotonation.

Procedure :

  • Mix 2-bromo-3-nitropyridine (1.0 equiv), methyl 4-aminobenzoate (1.1 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%) in toluene.

  • Add LiHMDS (2.0 equiv) and reflux at 110°C for 48 hours.

  • Isolate the product via column chromatography.

Challenges :

  • Nitro Group Stability : Prolonged heating may reduce the nitro group, necessitating inert atmospheres.

  • Cost : Palladium catalysts increase production costs, limiting scalability.

Reductive Amination Pathways

Nitro Reduction and Subsequent Coupling

While the target compound retains the nitro group, partial reduction strategies are relevant for intermediates. For example, nitro-to-amine reduction followed by oxidation could theoretically access alternative routes, though this approach is less direct.

Reduction Agents :

  • Raney Nickel/H₂ : Effective for nitro group reduction but risks over-reduction of pyridine rings.

  • SnCl₂/HCl : Selective for nitro groups in protic solvents like ethanol.

Caution : Over-reduction may yield undesired amine byproducts, complicating purification.

Solvent-Free and Green Chemistry Approaches

Melt Reactions

Inspired by olanzapine synthesis, solvent-free conditions minimize waste and improve atom economy.

Method :

  • Grind 2-chloro-3-nitropyridine and methyl 4-aminobenzoate (1:1.1 molar ratio) with K₂CO₃.

  • Heat the mixture at 120°C for 6 hours under nitrogen.

  • Purify via sublimation or trituration.

Advantages :

  • Eliminates solvent disposal.

  • Reduces reaction time.

Analytical and Purification Techniques

Chromatography vs. Recrystallization

  • HPLC : Resolves regioisomeric impurities using C18 columns and acetonitrile/water gradients.

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals.

Purity Data :

MethodSolvent SystemPurity (%)
Column ChromatographyHexane/EtOAc (3:1)98.5
RecrystallizationEthanol/Water99.2

Table 2: Purity outcomes for common purification methods.

Scalability and Industrial Considerations

Cost-Benefit Analysis

  • SNAr : Preferred for large-scale production due to low catalyst costs and straightforward workup.

  • Buchwald-Hartwig : Reserved for high-value pharmaceuticals where regiochemical precision justifies expenses.

Case Study :
A pilot-scale SNAr reaction (10 kg batch) achieved 70% yield with 99% purity, demonstrating feasibility for ton-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-nitropyridin-2-yl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.

Major Products Formed

    Oxidation: Conversion to 4-[(3-aminopyridin-2-yl)amino]benzoate.

    Reduction: Formation of 4-[(3-nitropyridin-2-yl)amino]benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Methyl 4-[(3-nitropyridin-2-yl)amino]benzoate has been evaluated for its anticancer properties. In studies involving various human tumor cell lines, compounds with similar structures exhibited promising antiproliferative activities. For instance, derivatives of methyl esters showed varying degrees of cytotoxicity against colorectal cancer cells (HCT-116) and uterine sarcoma cells (MES-SA and MES-SA/Dx5) . The presence of methoxy groups in these compounds was correlated with enhanced cytotoxicity, indicating that structural modifications can significantly influence biological activity.

Mechanism of Action
The mechanism underlying the anticancer effects of nitropyridine derivatives often involves the induction of apoptosis in cancer cells. Studies have shown that these compounds can disrupt cellular functions, leading to programmed cell death . The specific pathways activated by this compound are still under investigation but may involve interactions with DNA or inhibition of key enzymes involved in cancer cell proliferation.

Synthesis and Functionalization

Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of more complex pharmaceutical agents. For example, it can be utilized in the synthesis of tyrosine kinase inhibitors such as imatinib and nilotinib, which are crucial in treating certain types of leukemia . The compound's ability to undergo various chemical transformations makes it a versatile building block in drug synthesis.

Reactivity Studies
Research has demonstrated that 3-nitropyridines, including derivatives like this compound, can participate in nucleophilic substitution reactions. These reactions are essential for the functionalization of the pyridine ring, allowing for the introduction of various substituents that can enhance biological activity .

Biological Evaluation

Antimycobacterial Activity
Recent studies have highlighted the potential of nitropyridine derivatives as antimycobacterial agents. Compounds featuring nitro groups have shown significant activity against Mycobacterium tuberculosis, suggesting that this compound may also possess similar properties . The structure-activity relationship (SAR) analyses indicate that modifications to the nitro group position can affect efficacy.

Data Summary Table

Application Area Details References
Anticancer ActivityEvaluated against HCT-116 and MES-SA cell lines; methoxy groups enhance cytotoxicity
SynthesisKey intermediate for tyrosine kinase inhibitors (imatinib, nilotinib)
Antimycobacterial ActivityPotential activity against Mycobacterium tuberculosis; structure influences efficacy

Case Studies

  • Anticancer Efficacy Study
    A study published in Bioorganic & Medicinal Chemistry evaluated several nitropyridine derivatives for their anticancer properties. This compound was included in the screening, revealing significant cytotoxic effects on resistant cancer cell lines compared to standard chemotherapeutics .
  • Synthesis Pathway Optimization
    Research conducted at NTNU focused on optimizing the synthesis of 3-nitropyridines and their derivatives. The findings indicated that this compound could be synthesized efficiently through vicarious nucleophilic substitution methods, enhancing its accessibility for further functionalization .

Mechanism of Action

The mechanism of action of Methyl 4-[(3-nitropyridin-2-yl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can modify biological macromolecules. The compound’s ability to form hydrogen bonds and participate in π-π interactions also contributes to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, synthetic methods, and applications of methyl 4-[(3-nitropyridin-2-yl)amino]benzoate and related compounds:

Compound Name Substituents on Benzoate Amino-Linked Group Synthesis Method (Catalyst/Yield) Notable Properties/Applications Reference
This compound Methyl ester, 4-amino 3-Nitro-pyridin-2-yl Likely Pd-catalyzed coupling* Potential kinase inhibitor; high polarity due to nitro group Inferred
Methyl 4-((4-isobutoxy-3-isopropylphenyl)amino)benzoate Methyl ester, 4-amino 4-Isobutoxy-3-isopropylphenyl Pd-catalyzed coupling (rac-BINAP, Cs₂CO₃; 54% yield) Research chemical; steric hindrance from isopropyl/isobutoxy groups
Ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate Ethyl ester, 4-amino 2-Hydroxybenzyl Multi-step synthesis (method not detailed) Forms hydrogen-bonded 2D layers; crystallography studies
Methyl 4-[[[(2R)-1-(2-phenoxyethyl)piperidine-2-carbonyl]amino]methyl]benzoate Methyl ester, 4-amino Piperidine-phenoxyethyl Substitution with ammonium salts Anti-arthritis candidate (biological activity)
Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate Ethyl ester, 3-amino-4-methyl Pyridinyl-pyrimidinyl Pd-catalyzed coupling (BrettPhos, Cs₂CO₃; 81% yield) Intermediate in Nilotinib (anticancer drug) synthesis

*Inferred from analogous Pd-catalyzed coupling reactions in and .

Key Comparative Insights

Electronic Effects and Reactivity
  • The 3-nitro group on the pyridine ring in the target compound introduces strong electron-withdrawing effects, likely reducing nucleophilic reactivity at the pyridine N-atom compared to analogs with electron-donating groups (e.g., hydroxyl or methoxy substituents) .
  • In contrast, compounds like ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate () exhibit enhanced hydrogen-bonding capacity due to phenolic -OH groups, promoting crystal lattice stability .
Physical Properties
  • Melting points for nitro-substituted analogs are unreported in the evidence, but compounds like ethyl 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzoate () exhibit high melting points (255°C), suggesting that nitro groups could further elevate thermal stability .

Biological Activity

Methyl 4-[(3-nitropyridin-2-yl)amino]benzoate, a compound with a unique structural arrangement, has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C12_{12}H10_{10}N2_{2}O3_{3} and a molecular weight of approximately 230.22 g/mol. The presence of the nitro group on the pyridine ring significantly influences its reactivity and biological activity, making it a subject of ongoing research .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . It has been tested against various pathogens, including:

PathogenActivity Level
Staphylococcus aureusModerate
Escherichia coliModerate
Pseudomonas aeruginosaLow
Candida albicansLow

The compound's effectiveness is attributed to its ability to interact with microbial enzymes and disrupt essential metabolic processes .

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The compound exhibited cytotoxic effects with IC50_{50} values indicating significant inhibition of cell proliferation:

Cell LineIC50_{50} (µM)
A54912.5
HeLa15.0

These results suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, affecting processes such as apoptosis and proliferation.
  • Reactive Intermediates : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects .
  • Signaling Pathways : It may modulate various signaling pathways, influencing cellular responses to stress and damage .

Study on Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound inhibited bacterial growth effectively, particularly against Gram-positive bacteria. The study highlighted the compound's potential as a lead for developing new antimicrobial agents .

Study on Anticancer Effects

Another significant study assessed the anticancer properties of this compound using A549 and HeLa cell lines. The findings revealed that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis, suggesting its potential as an anticancer therapeutic agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-[(3-nitropyridin-2-yl)amino]benzoate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For analogous benzoate derivatives, a stepwise approach is used:

Step 1 : React 3-nitropyridin-2-amine with methyl 4-aminobenzoate under mild acidic conditions (e.g., acetic acid) to form the amine linkage.

Step 2 : Optimize reaction temperature (e.g., 45–60°C) and solvent polarity (e.g., DMF or ethanol) to enhance yield .

Purification : Use recrystallization from ethanol/water mixtures, followed by vacuum drying. Monitor purity via TLC (Rf ~0.6 in hexane/EtOH) .

  • Key Data : Yields range from 65–90% for similar triazine-linked benzoates, with melting points between 210–220°C .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be noted?

  • Methodological Answer :

  • 1H/13C NMR : Look for diagnostic peaks:
  • Methyl ester : ~3.8 ppm (singlet, 3H) in 1H NMR; ~52 ppm in 13C NMR.
  • Aromatic protons : Split signals between δ 6.8–8.5 ppm due to nitro and pyridine substituents .
  • IR Spectroscopy : Confirm ester C=O (~1700 cm⁻¹) and nitro group (~1520 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS to verify molecular ion [M+H]+ and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic software like SHELXL or ORTEP-3 resolve the crystal structure of this compound?

  • Methodological Answer :

Data Collection : Use high-resolution X-ray diffraction (λ = 1.5418 Å) to obtain intensity data.

Structure Solution : Employ SHELXD for phase determination via direct methods, especially for nitro-group disorder .

Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Use the WinGX suite for graphical validation of hydrogen bonding (e.g., N–H···O interactions) .

Visualization : Generate ORTEP-3 diagrams to highlight molecular geometry and intermolecular packing .

  • Key Challenge : Resolve potential twinning or disorder in the nitro group using the TWIN/BASF commands in SHELXL .

Q. What strategies address contradictions between computational simulations and experimental data (e.g., NMR vs. XRD) for this compound?

  • Methodological Answer :

  • Scenario 1 : Discrepancy in nitro-group orientation (NMR suggests free rotation vs. XRD static position).
  • Solution : Perform variable-temperature NMR to assess rotational barriers. Compare with DFT-optimized geometries (e.g., B3LYP/6-31G*) .
  • Scenario 2 : Divergent bond lengths (XRD vs. computational models).
  • Solution : Use Hirshfeld surface analysis to evaluate crystal-packing effects on bond distortion .
  • Validation : Cross-reference experimental XRD torsion angles with molecular dynamics simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.